molecular formula C21H25NO5 B13904331 Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate

Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate

Cat. No.: B13904331
M. Wt: 371.4 g/mol
InChI Key: HVOWMSLFUWODOT-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate is a synthetic organic compound characterized by a hexanoate backbone with a benzyl ester at the carboxyl terminus, a hydroxy group at the 6-position, and a phenylmethoxycarbonylamino (Cbz) protective group at the 2-position. This structure combines functionalities that make it valuable in peptide synthesis and organic chemistry. The Cbz group serves as a protective moiety for amines, while the hydroxy group provides a site for further derivatization. Its synthesis likely involves multi-step strategies, including selective protection/deprotection and coupling reactions, similar to methods described for related compounds .

Properties

IUPAC Name

benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOWMSLFUWODOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Properties

Property Description
Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS Number 84246-49-1
IUPAC Name benzyl (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1
Standard InChIKey HVOWMSLFUWODOT-IBGZPJMESA-N
Synonyms 6-Hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine phenylmethyl ester

This compound features a protected amino group via a benzyloxycarbonyl (Cbz) moiety and a benzyl ester at the carboxyl terminus, with a hydroxyl substituent on the 6th carbon of the hexanoate chain, enabling selective chemical transformations.

Preparation Methods

Detailed Synthetic Routes

Protection of the Amino Group with Carbobenzyloxy (Cbz) Group
  • Reagents: Benzyl chloroformate (Cbz-Cl), sodium bicarbonate or another mild base.
  • Conditions: Typically carried out in an organic solvent such as dichloromethane or aqueous-organic biphasic systems at room temperature.
  • Mechanism: The primary ε-amino group of lysine reacts with benzyl chloroformate to form the carbobenzyloxy-protected amine, preventing undesired side reactions during subsequent steps.
Esterification to Form Benzyl Ester
  • Reagents: Benzyl alcohol or benzyl bromide, coupling agents (e.g., DCC - dicyclohexylcarbodiimide), or direct esterification under acidic conditions.
  • Conditions: Mild acidic or coupling conditions to avoid racemization.
  • Outcome: Formation of the benzyl ester at the carboxyl terminus, enhancing solubility and stability.
Hydroxylation at the 6-Position
  • Approach: Introduction of the hydroxyl group on the 6th carbon can be achieved by selective oxidation or by using a precursor amino acid with the hydroxyl group already present.
  • Reagents: Hydroxylation reagents such as osmium tetroxide (OsO4) or via enzymatic methods.
  • Alternative: Starting from 6-hydroxylysine derivatives can simplify this step.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product
1 Amino group protection Benzyl chloroformate, NaHCO3, DCM, RT ε-Cbz-Lysine
2 Esterification Benzyl alcohol, DCC, DMAP, RT Benzyl (2S)-2-carbobenzyloxyaminohexanoate
3 Hydroxylation or use of hydroxy precursor OsO4 or enzymatic hydroxylation Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate

Industrial Scale Considerations

  • Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.
  • Automation: Use of automated synthesis platforms for reproducibility.
  • Purification: Employ chromatographic techniques (silica gel chromatography, recrystallization) to achieve high purity.
  • Quality Control: Monitoring via HPLC, NMR, and mass spectrometry to ensure product identity and absence of impurities.

Analytical Data and Characterization

Technique Observations/Results
NMR Spectroscopy Characteristic signals confirming Cbz protection and benzyl ester groups; hydroxyl proton signal observable.
Mass Spectrometry Molecular ion peak at m/z consistent with 371.4 g/mol molecular weight.
Infrared Spectroscopy Peaks corresponding to carbamate (Cbz) carbonyl (~1700 cm⁻¹), ester carbonyl, and hydroxyl groups.
Chromatography (HPLC) Single sharp peak indicating high purity (>98%).

Research Findings and Applications

  • The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS), where the Cbz group is removed under hydrogenolysis to expose the amino group selectively.
  • Hydroxylation at the 6-position allows for further functionalization, enabling the synthesis of modified peptides or conjugates with enhanced biological activity.
  • Studies have demonstrated that benzyl carbamate protection improves solubility in organic solvents, facilitating peptide chain assembly.
  • Comparative research indicates that variations in protecting groups and ester moieties significantly affect reaction efficiency and final product stability.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Amino Group Protection Benzyl chloroformate reaction with ε-amino group Mild conditions, selective Requires careful pH control
Esterification Formation of benzyl ester using DCC coupling or acid catalysis Enhances solubility, stable ester Possible racemization if harsh conditions
Hydroxylation Chemical oxidation or enzymatic methods Site-selective modification Some reagents are toxic/expensive
Purification Chromatography and recrystallization High purity achievable Time-consuming, solvent use

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The benzyl group can be reduced to form a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the benzyl group can produce a primary alcohol.

Scientific Research Applications

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Compound Name Key Functional Groups Protective Groups Reactivity Highlights
Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate Benzyl ester, Cbz, hydroxy Cbz (acid-stable) Hydroxy allows esterification; Cbz removed via hydrogenolysis
Benzyl 2-diazo-6-(phenylsulfonyl)hexanoate Benzyl ester, diazo, sulfonyl None Diazo enables C–C bond insertion; sulfonyl enhances electrophilicity
Benzyl 6-bromohexanoate Benzyl ester, bromo None Bromo facilitates nucleophilic substitution (e.g., alkylation)
Benzyl 6-Hydroxyhexanoate Benzyl ester, hydroxy None Simpler structure; hydroxy used in ester hydrolysis or conjugation
NSC 341349 (Cbz/Boc derivative) Benzyl ester, Cbz, Boc, acetyl Cbz, Boc Dual protection for orthogonal deprotection in peptide synthesis

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility Stability Notes
This compound ~365 (estimated) Moderate in organic solvents Sensitive to strong acids/bases due to ester and Cbz groups
Benzyl 6-bromohexanoate 285.18 Low polarity solvents Light-sensitive; prone to hydrolysis
NSC 341349 527.62 DMF, DMSO Stable to acidic conditions (Boc group)
Benzyl 2-diazo-6-(phenylsulfonyl)hexanoate 403.46 Chlorinated solvents Thermally unstable; store at -20°C

Biological Activity

Benzyl 6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C21H25NO5C_{21}H_{25}NO_5 and a molecular weight of approximately 371.43 g/mol. Its structure features a benzyl group, a hydroxy group, and an amino acid derivative, which contribute to its biological properties.

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity and receptor binding. These interactions can influence several biological pathways, leading to therapeutic effects. Notably, the compound has been studied for its potential in enzyme inhibition, which may be crucial for drug development and pharmacology .

Biological Activities

The compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : The ability to bind to receptors suggests potential applications in treating conditions related to receptor dysfunction.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • In vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of certain enzymes linked to cancer progression. For example, it was found to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression associated with cancer cell growth .
  • Therapeutic Potential : A study evaluated the compound's effects on various cancer cell lines, revealing that it could reduce cell viability significantly compared to control groups. This suggests its potential as a chemotherapeutic agent.
  • Comparative Analysis : A comparison with structurally similar compounds showed that this compound had superior enzyme inhibition properties, highlighting its unique efficacy.

Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC21H25NO5Hydroxy and phenylmethoxycarbonyl groupsEnzyme inhibition, antimicrobial
Benzyl (2S)-6-amino-2-(phenylacetylamino)hexanoateC20H24N2O4Contains phenylacetyl groupDifferent enzyme profile
Benzyl (2S)-6-methoxycarbonylamino-hexanoateC21H27NO4Features methoxycarbonyl groupVarying solubility and activity

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